8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a brominated and fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological and chemical properties
Scientific Research Applications
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the bromination and fluorination of tetrahydroisoquinoline derivatives. The reaction conditions usually require the use of strong brominating agents, such as N-bromosuccinimide (NBS), and fluorinating agents, such as Selectfluor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Comparison with Similar Compounds
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms on the isoquinoline ring system can lead to distinct properties and applications.
Properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-1-2-9(11)6-3-4-12-5-7(6)8;/h1-2,12H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZHJXCUFKLMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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